molecular formula C4H10AsBr B13834666 Arsinous bromide, diethyl- CAS No. 3399-96-0

Arsinous bromide, diethyl-

Cat. No.: B13834666
CAS No.: 3399-96-0
M. Wt: 212.95 g/mol
InChI Key: XSRIWOPVDMJSMI-UHFFFAOYSA-N
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Description

Arsinous bromide, diethyl- (C₄H₁₀AsBr) is an organoarsenic compound with a molecular weight of 212.948 g/mol . It is also known as bromodiethylarsine. This compound is characterized by the presence of arsenic bonded to two ethyl groups and a bromine atom. It is a colorless liquid that is used in various chemical reactions and research applications.

Preparation Methods

The synthesis of arsinous bromide, diethyl- typically involves the reaction of diethylarsine with bromine. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. The general reaction can be represented as follows:

[ \text{(C₂H₅)₂AsH} + \text{Br₂} \rightarrow \text{(C₂H₅)₂AsBr} + \text{HBr} ]

In industrial settings, the production of arsinous bromide, diethyl- may involve more sophisticated techniques to ensure high purity and yield. These methods often include the use of advanced purification processes and controlled reaction environments .

Chemical Reactions Analysis

Arsinous bromide, diethyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form diethylarsinic acid.

    Reduction: It can be reduced to diethylarsine.

    Substitution: Arsinous bromide, diethyl- can participate in substitution reactions where the bromine atom is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium ethoxide for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Arsinous bromide, diethyl- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of arsinous bromide, diethyl- involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The pathways involved in its mechanism of action include the formation of arsenic-biomolecule complexes, which can affect cellular processes and biochemical pathways .

Comparison with Similar Compounds

Arsinous bromide, diethyl- can be compared with other similar organoarsenic compounds, such as:

    Triphenylarsine (As(C₆H₅)₃): Unlike arsinous bromide, diethyl-, triphenylarsine has three phenyl groups attached to the arsenic atom.

    Dimethylarsine (As(CH₃)₂): This compound has two methyl groups attached to the arsenic atom, making it structurally different from arsinous bromide, diethyl-.

    Arsine (AsH₃): Arsine is a simpler compound with three hydrogen atoms attached to the arsenic atom.

The uniqueness of arsinous bromide, diethyl- lies in its specific structure, which includes two ethyl groups and a bromine atom bonded to arsenic. This unique structure imparts distinct chemical properties and reactivity compared to other organoarsenic compounds .

Properties

CAS No.

3399-96-0

Molecular Formula

C4H10AsBr

Molecular Weight

212.95 g/mol

IUPAC Name

bromo(diethyl)arsane

InChI

InChI=1S/C4H10AsBr/c1-3-5(6)4-2/h3-4H2,1-2H3

InChI Key

XSRIWOPVDMJSMI-UHFFFAOYSA-N

Canonical SMILES

CC[As](CC)Br

Origin of Product

United States

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